Dip-Cl vs. Alpine-Borane®: Superior Rate and Enantioselectivity for α-Fluoromethyl Ketones
A comparative study directly evaluated (-)-DIP-Chloride™ and R-Alpine-Borane® for the reduction of α-fluoromethyl ketones. For monofluoroacetone, Dip-Cl achieved 61% ee, while for trifluoroacetone, it reached 96% ee. The study concluded that Dip-Cl is superior in terms of both reaction rate and enantioselectivity for this class of substrates [1]. Notably, the reduction of difluoroacetone yielded only 5% ee, underscoring the substrate-specific nature of the reagent [1].
| Evidence Dimension | Enantiomeric Excess (ee) in the reduction of α-fluoromethyl ketones |
|---|---|
| Target Compound Data | 61% ee (monofluoroacetone); 96% ee (trifluoroacetone); 5% ee (difluoroacetone) |
| Comparator Or Baseline | R-Alpine-Borane® (results not explicitly quantified, but stated to be inferior in rate and enantioselectivity) |
| Quantified Difference | Qualitatively stated as 'superior in terms of the rate and enantioselectivity' |
| Conditions | Reduction of representative aryl and alkyl α-fluoro- and α-chloromethyl ketones |
Why This Matters
This quantifies Dip-Cl's performance advantage for fluorinated substrates, a common motif in pharmaceuticals, justifying its selection over Alpine-Borane® for these specific synthetic targets.
- [1] Ramachandran, P. V., Gong, B., & Teodorović, A. V. (2007). The influence of fluorine on the asymmetric reduction of fluoromethyl ketones. Journal of Fluorine Chemistry, 128(7), 844-850. View Source
